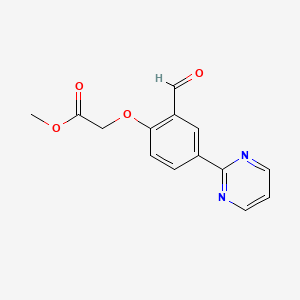

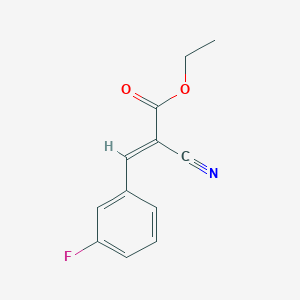

![molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7](/img/structure/B1363397.png)

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

説明

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is an active pharmaceutical intermediate . It has gained attention in the scientific community due to its potential applications in drug development and medicinal chemistry.

Synthesis Analysis

The asymmetric synthesis of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been achieved using a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA), which was heterologously expressed in recombinant E. coli cells . The VsTA was used to reduce 4′-(trifluoromethyl)acetophenone (TAP) to “(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine” ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis

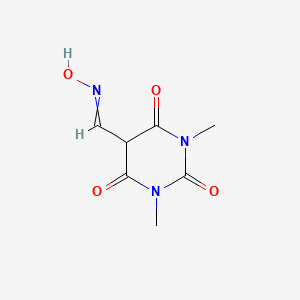

The molecular formula of “®-1-[4-(Trifluoromethyl)phenyl]ethylamine” is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .Chemical Reactions Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has been shown to undergo nucleophilic substitution reactions with electrophiles. The optimum reaction pH was investigated by measuring ω-TA activity in different buffer solutions .Physical And Chemical Properties Analysis

“®-1-[4-(Trifluoromethyl)phenyl]ethylamine” has a molecular weight of 189.18 g/mol . It is slightly soluble in water .科学的研究の応用

-

19F-labelling of Proline

- Field : Biochemistry

- Application Summary : The 19F-labelling of proline is a promising research application area. It circumvents the lack of common NH-NMR reporters in peptidyl–prolyl fragments .

- Methods of Application : The specific method would involve the substitution of a hydrogen atom in proline with a fluorine atom to create a 19F-labelled proline .

- Results : The use of 19F-labelled proline can provide valuable structural information from selectively fluorine-labelled peptides, proteins, and non-peptidic structures . Furthermore, lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Field : Organic Chemistry

- Application Summary : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Methods of Application : The specific method would involve the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms .

- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

-

Synthesis of Triethoxy (4-(Trifluoromethyl)phenyl)silane

- Field : Organic Chemistry

- Application Summary : Triethoxy (4-(Trifluoromethyl)phenyl)silane is a compound that can be synthesized using ®-1-[4-(Trifluoromethyl)phenyl]ethylamine .

- Methods of Application : The specific method would involve the reaction of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine with other reagents to form the desired compound .

- Results : The synthesis of this compound allows for the creation of a wide range of other compounds, which can have various applications in medicinal chemistry .

Safety And Hazards

将来の方向性

The asymmetric reduction of 4-(trifluoromethyl)acetophenone to “®-1-[4-(Trifluoromethyl)phenyl]ethanol” by the recombinant E. coli LXCAR-S154Y as a biocatalyst, based on the use of hydrophilic organic solvent as a cosolvent, has potential in application . Another area of research could explore its potential applications in the synthesis of complex molecules and pharmaceuticals.

特性

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356301 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

CAS RN |

578027-35-7 | |

| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

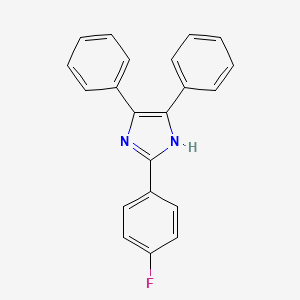

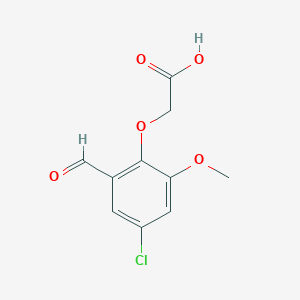

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)